1-(4-Cyanobenzyl)azetidine-3-carboxylic acid

Übersicht

Beschreibung

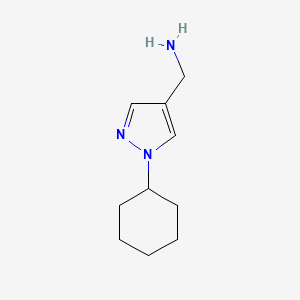

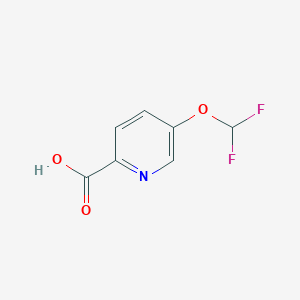

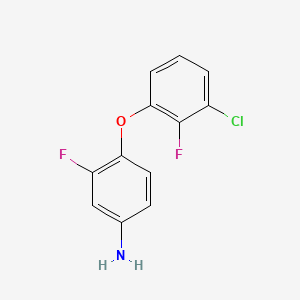

“1-(4-Cyanobenzyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is a type of azetidine, which are four-membered nitrogen-containing heterocycles . Azetidines are known for their reactivity, which is driven by a considerable ring strain .

Synthesis Analysis

The synthesis of azetidines can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors .Molecular Structure Analysis

The molecular structure of “1-(4-Cyanobenzyl)azetidine-3-carboxylic acid” consists of a four-membered azetidine ring with a carboxylic acid group and a cyanobenzyl group attached .Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which can be triggered under appropriate conditions . They are excellent candidates for ring-opening and expansion reactions due to their considerable ring strain .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthesis of Enantiopure Azetidine 2-Carboxylic Acids : Azetidine 2-carboxylic acids are prepared by hydrolyzing 2-cyano azetidines. These amino acids, analogues of phenylalanine, are used in the synthesis of tripeptides (Couty, Evano, & Rabasso, 2003).

Synthesis of Chiral Tetrasubstituted Azetidines : Tetrasubstituted azetidine-2-carboxylic acids and derivatives, possessing three chiral centers, are prepared using asymmetric copper(I)-catalyzed [3+1]-cycloaddition (Marichev et al., 2019).

Biological Applications

Uptake and Incorporation Studies in Arabidopsis Thaliana and Escherichia Coli : Azetidine-2-carboxylic acid is used in the study of proline metabolism and protein conformation. Its specific activity is suitable for uptake and incorporation studies in organisms like Arabidopsis thaliana and Escherichia coli (Verbruggen, van Montagu, & Messens, 1992).

Effect on Ion Uptake and Release in Barley Roots : Azetidine 2-carboxylic acid is used to investigate the relationship between protein synthesis and ion transport in barley roots, affecting both ion uptake and release to the xylem (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Environmental and Food Chain Impact

- Presence in the Food Chain : Azetidine-2-carboxylic acid, found in sugar beets and table beets, is misincorporated in place of proline in many species, including humans. Its presence in sugar beet byproducts used as livestock feed raises concerns about its role in the food chain (Rubenstein et al., 2009).

Eigenschaften

IUPAC Name |

1-[(4-cyanophenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-5-9-1-3-10(4-2-9)6-14-7-11(8-14)12(15)16/h1-4,11H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRTVWAZQXYUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(C=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Cyanobenzyl)azetidine-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1456788.png)

![2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1456790.png)